Cas no 536716-62-8 (3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)

3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one structure
536716-62-8 structure
商品名:3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one
CAS番号:536716-62-8
MF:C22H19N5O4S
メガワット:449.482362985611
CID:6593641
PubChem ID:2156319

3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one 化学的及び物理的性質

名前と識別子

    • 3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one
    • F0580-1035
    • AKOS002052889
    • 3-(4-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
    • Oprea1_545508
    • 3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • 3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
    • 536716-62-8
    • 3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
    • 4H-Pyrimido[5,4-b]indol-4-one, 3,5-dihydro-3-(4-nitrophenyl)-2-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-
    • インチ: 1S/C22H19N5O4S/c28-18(25-11-3-4-12-25)13-32-22-24-19-16-5-1-2-6-17(16)23-20(19)21(29)26(22)14-7-9-15(10-8-14)27(30)31/h1-2,5-10,23H,3-4,11-13H2
    • InChIKey: OFVYFOQPSGUJLL-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C2N=C(SCC(=O)N3CCCC3)N(C3=CC=C([N+]([O-])=O)C=C3)C(=O)C1=2

計算された属性

  • せいみつぶんしりょう: 449.11577528g/mol
  • どういたいしつりょう: 449.11577528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 4
  • 複雑さ: 788
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 140Ų

3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0580-1035-3mg
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0580-1035-5mg
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0580-1035-10μmol
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0580-1035-5μmol
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0580-1035-4mg
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0580-1035-10mg
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0580-1035-2mg
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0580-1035-2μmol
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0580-1035-25mg
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0580-1035-1mg
3-(4-nitrophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
536716-62-8 90%+
1mg
$54.0 2023-05-17

3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one 関連文献

3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-oneに関する追加情報

Compound CAS No. 536716-62-8: 3-(4-Nitrophenyl)-2-{2-Oxo-2-(Pyrrolidin-1-Yl)Ethylsulfanyl}-3H,4H,5H-Pyrimido[5,4-b]Indol-4-One

The compound with CAS No. 536716-62-8, known as 3-(4-nitrophenyl)-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery and materials science, making it a subject of intense scientific interest.

The molecular structure of this compound is characterized by the presence of a pyrimido[5,4-b]indolone core, which is a fused bicyclic system combining pyrimidine and indole moieties. This core is further substituted with a 4-nitrophenyl group at the 3-position and a 2-oxo-pyrrolidine-substituted ethylsulfanyl group at the 2-position. The combination of these functional groups imparts the molecule with unique electronic and steric properties, which are crucial for its biological and chemical reactivity.

Recent research has focused on the synthesis and characterization of this compound. Scientists have developed efficient synthetic routes to construct the pyrimido[5,4-b]indolone framework using multi-component reactions and catalytic processes. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for advanced applications.

In terms of biological activity, this compound has shown promising results in preliminary assays. Studies indicate that it exhibits potent antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development. Additionally, its ability to interact with specific protein targets has been explored in vitro, suggesting its role in modulating cellular signaling pathways.

The 4-nitrophenyl substituent plays a critical role in modulating the electronic properties of the molecule. Nitro groups are known to enhance aromaticity and improve solubility in polar solvents. This feature is particularly advantageous for applications in drug delivery systems where solubility is a key factor.

The pyrrolidine ring within the molecule contributes to its stability and bioavailability. Pyrrolidine is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological membranes. This makes the compound suitable for use in both small-molecule drug design and as a building block for more complex structures.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various enzyme targets, further validating its potential as a therapeutic agent.

In addition to its biological applications, this compound has shown promise in materials science. Its rigid structure and conjugated system make it an ideal candidate for use in organic electronics. Researchers are exploring its potential as an active layer material in organic photovoltaic devices (OPVs) due to its ability to absorb light across a broad spectrum.

The synthesis of this compound involves several key steps that require precise control over reaction conditions. The formation of the pyrimido[5,4-b]indolone core typically involves cyclization reactions under acidic or basic conditions. Subsequent functionalization steps introduce the 4-nitrophenyl and pyrrolidine-containing ethylsulfanyl groups at specific positions on the core structure.

Purification techniques such as column chromatography and recrystallization are commonly employed to isolate the final product with high purity. Analytical methods like NMR spectroscopy and mass spectrometry are used to confirm the molecular structure and ensure that the product meets quality standards.

Despite its promising properties, further research is needed to fully understand the scope of applications for this compound. Ongoing studies aim to optimize its pharmacokinetic properties for drug delivery applications while exploring new synthetic routes that could reduce production costs.

In conclusion, CAS No. 536716-62-8 represents a cutting-edge molecule with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for researchers seeking innovative solutions in drug development and materials science.

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